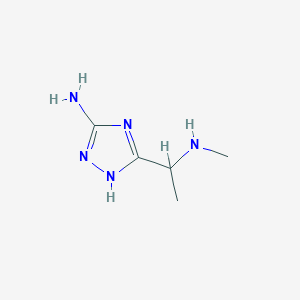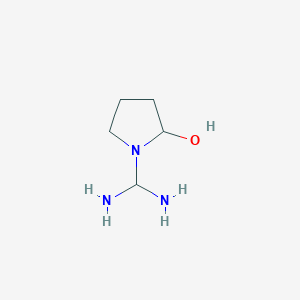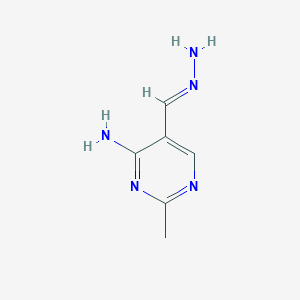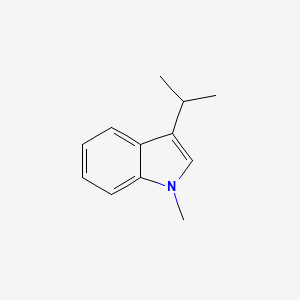
3-Isopropyl-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their aromatic properties and are prevalent in various biological systems, including amino acids like tryptophan
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-Isopropyl-1-methyl-1H-indole, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For this compound, specific starting materials and conditions would be chosen to introduce the isopropyl and methyl groups at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods that allow for efficient and high-yield production. The choice of method depends on the availability of starting materials, cost, and desired purity of the final product .
化学反应分析
Types of Reactions
3-Isopropyl-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups at specific positions on the indole ring .
科学研究应用
3-Isopropyl-1-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
作用机制
The mechanism of action of 3-Isopropyl-1-methyl-1H-indole depends on its specific application. In biological systems, indole derivatives can interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects . For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
1-Methylindole: Lacks the isopropyl group, which can affect its chemical reactivity and biological activity.
3-Isopropylindole: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
3-Isopropyl-1-methyl-1H-indole is unique due to the presence of both isopropyl and methyl groups, which can enhance its chemical stability and biological activity compared to other indole derivatives .
属性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
1-methyl-3-propan-2-ylindole |
InChI |
InChI=1S/C12H15N/c1-9(2)11-8-13(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3 |
InChI 键 |
DBSCJCSYAJNLCT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CN(C2=CC=CC=C21)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


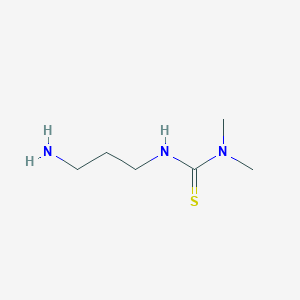
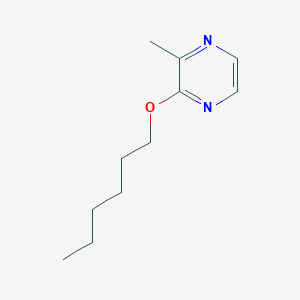
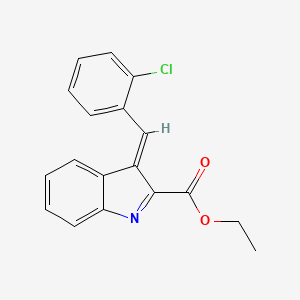
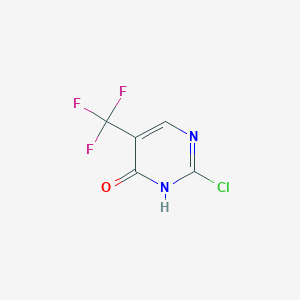
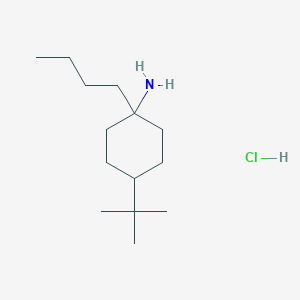
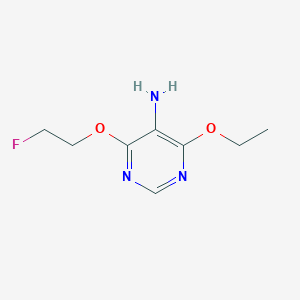
![5-(3-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13098303.png)
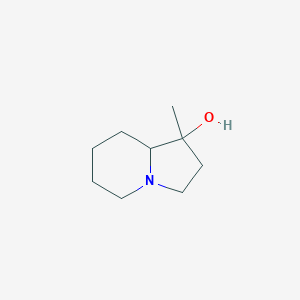

![Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B13098338.png)
